Hydrazodiisobutyronitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(2-cyanopropan-2-yl)hydrazinyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-7(2,5-9)11-12-8(3,4)6-10/h11-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSVESHQDSFAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NNC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988381 | |
| Record name | 2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6869-07-4 | |
| Record name | Propionitrile, 2,2'-hydrazobis(2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006869074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazodiisobutyronitrile | |
| Source | DTP/NCI | |
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| Record name | 2,2'-(Hydrazine-1,2-diyl)bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(1-Cyano-1-methyl-ethyl)hydrazino]-2-methyl-propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,2'-Hydrazobis[2-methylpropanenitrile] | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF36CT8XHT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of Hydrazodiisobutyronitrile
Established Synthetic Routes for Hydrazodiisobutyronitrile
The synthesis of this compound is primarily achieved through well-defined chemical pathways involving condensation and oxidation steps. These methods are optimized to ensure high yields and purity of the final product.
A prevalent and practical method for synthesizing this compound involves the condensation reaction between acetone (B3395972) cyanohydrin and hydrazine (B178648). benchchem.com This reaction is typically conducted in an aqueous medium. The process often employs a base, such as sodium hydroxide, and is generally carried out at room temperature for an extended duration, which can be around 36 hours, to achieve a high yield. benchchem.com Another approach involves using hydrazine hydrate (B1144303) as the hydrazine source. smolecule.com
The reaction can be summarized as follows: 2 (CH₃)₂C(OH)CN + N₂H₄ → (CH₃)₂C(CN)NHNH(CN)C(CH₃)₂ + 2 H₂O
Table 1: Reaction Conditions for the Synthesis of this compound via Condensation
| Reactants | Catalyst/Base | Solvent | Temperature | Duration | Reference |
|---|---|---|---|---|---|
| Acetone Cyanohydrin, Hydrazine | Sodium Hydroxide | Aqueous | Room Temperature | ~36 hours | benchchem.com |
| Acetone Cyanohydrin, Hydrazine Hydrate | Phase Transfer Catalyst | Not specified | Not specified | Not specified | smolecule.com |
Oxidation is a critical step in certain synthetic routes to this compound and its derivatives. One historical method involves the oxidation of α-aminoisobutyronitrile using sodium hypochlorite (B82951) at temperatures below 10°C. smolecule.com This process utilizes the reactivity of hypohalites to couple the amine groups, forming the desired product. smolecule.com In some procedures, the intermediate formed from the initial condensation of acetone cyanohydrin and hydrazine undergoes a subsequent oxidation step to yield the final this compound product. smolecule.com The development of mild and clean catalytic conditions for the oxidation of hydrazines to azo compounds is an active area of research, often using air as the oxidant. arkat-usa.org
Catalysts play a significant role in optimizing the synthesis of this compound and related compounds. In the condensation reaction involving acetone cyanohydrin and hydrazine hydrate, a phase transfer catalyst is often employed to facilitate the reaction. smolecule.com For the broader class of hydrazone formation reactions, which are mechanistically related, various catalysts have been explored to enhance reaction rates. Simple, water-soluble molecules like 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid have been shown to be efficient nucleophilic catalysts for hydrazone formation. nih.gov In the context of oxidation reactions, copper complexes, such as a CuCl₂-2-ethyl-2-oxazoline system, have been developed for the aerobic oxidation of hydrazides to azo intermediates. arkat-usa.org Furthermore, molecular iodine has been demonstrated as an effective metal-free catalyst for the direct oxidation of hydrazine HN-NH bonds to form azo compounds, using ambient dioxygen as the stoichiometric oxidant. nih.gov
Chemical Transformations and Reactivity of this compound
This compound is a versatile intermediate that can undergo various chemical transformations, most notably oxidation and reduction reactions.
This compound can be oxidized to form the corresponding azo compound, 2,2′-azobis(2-methylpropionitrile) (AIBN). benchchem.com This transformation is a key reaction, as AIBN is a widely used radical initiator. Common oxidizing agents for this process include hydrogen peroxide and potassium permanganate. benchchem.com The development of milder and more sustainable oxidation methods is a continuing area of interest in organic synthesis. For instance, catalytic systems using copper(II) in air or trichloroisocyanuric acid (TCCA) have been effectively used for the oxidation of other hydrazine derivatives to their respective azo compounds. arkat-usa.orgnih.gov The formation of azo compounds from hydrazines can also be achieved under harsh conditions, such as with fuming nitric acid or halogens. arkat-usa.org
Table 2: Oxidizing Agents for the Transformation of Hydrazines to Azo Compounds
| Oxidizing Agent | Substrate Class | Reference |
|---|---|---|
| Hydrogen Peroxide | This compound | benchchem.com |
| Potassium Permanganate | This compound | benchchem.com |
| Sodium Hypochlorite | α-aminoisobutyronitrile | smolecule.com |
| Copper(II)/Air | Hydrazides | arkat-usa.org |
| Molecular Iodine/Air | Hydrazines | nih.gov |
| Trichloroisocyanuric acid (TCCA) | Phenylhydrazine compounds | nih.gov |
The reduction of this compound leads to the formation of hydrazine derivatives. benchchem.com This type of reaction typically requires strong reducing agents like lithium aluminum hydride. benchchem.com Generally, hydrazine derivatives themselves can act as reducing agents. organicchemistrydata.org The reduction of related azo compounds is a common method for synthesizing substituted hydrazines. organic-chemistry.org Various reagents and systems have been developed for this purpose, including the use of an iron/calcium chloride system for the reductive cleavage of azo compounds via catalytic transfer hydrogenation. organic-chemistry.org Other methods involve sodium dithionite (B78146) or visible-light-promoted transfer hydrogenation. organic-chemistry.org
Nucleophilic Substitution Pathways of this compound
Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. viu.cauniversalclass.com These reactions are categorized based on their kinetic mechanism into two primary types: SN1 (unimolecular) and SN2 (bimolecular). viu.ca The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a single, concerted step where the nucleophile attacks as the leaving group departs. viu.cachemistrysteps.com
This compound is capable of undergoing nucleophilic substitution reactions. benchchem.com In such pathways, the hydrazine moiety (-NH-NH-) can function as a leaving group, being replaced by an incoming nucleophile. benchchem.com The reaction center is the carbon atom bonded to both the nitrile group and the hydrazine nitrogen. The electronegativity of the nitrogen atoms and the cyano groups induces a partial positive charge on these carbon atoms, making them susceptible to nucleophilic attack. viu.ca
The specific pathway, whether SN1 or SN2, is influenced by several factors, including the structure of the alkyl group, the nature of the nucleophile, and the leaving group's stability. viu.ca For this compound, the carbon centers are tertiary, which would typically favor an SN1 pathway due to the steric hindrance around the carbon atom, making a backside attack required for an SN2 mechanism difficult. viu.cauniversalclass.com
Involvement in Metal-Free Denitrative Cross-Coupling Reactions
Metal-free cross-coupling reactions represent a significant advancement in sustainable chemistry, aiming to form carbon-carbon (C-C) and carbon-heteroatom bonds without the use of toxic and expensive transition metals. preprints.org One specific type is the denitrative cross-coupling, where a nitro group is displaced and replaced by another functional group. mdpi.com These reactions often proceed via a radical-mediated pathway. cas.cn
In this context, radical initiators are often crucial. While the related compound azobisisobutyronitrile (AIBN) is known to be used as an initiator in metal-free denitrative cross-coupling reactions, for instance, in the reaction of β-nitrostyrenes with sulfonyl hydrazides, the specific involvement of this compound in such reactions is not extensively detailed in available research. benchchem.commdpi.com The thermal decomposition of azo-compounds like AIBN generates radicals that can trigger the desired coupling process. benchchem.com Given its structural similarity as a precursor to AIBN, this compound's potential role would likely be as a source of radicals under specific reaction conditions, although direct applications in denitrative cross-couplings are less commonly documented than those of AIBN. mdpi.com
Optimization Strategies and Process Intensification in this compound Synthesis
The efficient synthesis of this compound is critical for its application as a chemical intermediate. Optimization focuses on maximizing yield and purity by systematically adjusting reaction parameters, while process intensification aims to develop novel, more efficient production concepts. benchchem.comfraunhofer.de
A common synthesis route involves the condensation reaction of acetone cyanohydrin with hydrazine hydrate, followed by an oxidation step. smolecule.com Optimization of this synthesis can be achieved by methodically varying key parameters. A Design of Experiments (DoE) approach allows for the systematic study of these variables to find the optimal conditions for yield and purity. benchchem.com
Table 1: Key Parameters for Optimization of this compound Synthesis
| Parameter | Description | Potential Impact on Synthesis |
| Temperature | The temperature at which the condensation and oxidation reactions are carried out. | Affects reaction rate and selectivity. A patented method specifies temperatures below 10°C for the oxidation step to control the reaction. smolecule.com |
| Catalyst | Use and type of catalyst, such as a phase transfer catalyst for the condensation step. smolecule.com | Can significantly increase the reaction rate and improve the interaction between reactants in different phases. smolecule.com |
| Stoichiometry | The molar ratio of reactants, specifically acetone cyanohydrin and hydrazine hydrate. | Influences reaction completeness and the formation of by-products. Adjusting ratios can maximize the conversion of the limiting reagent. benchchem.com |
| Reaction Time | The duration of the condensation and oxidation steps. | Determines the extent of the reaction. Optimization is needed to ensure high conversion without promoting side reactions. benchchem.com |
| Solvent Polarity | The choice of solvent for the reaction medium. | Affects the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate. benchchem.com |
| Purification Method | The technique used to isolate the final product, such as recrystallization or column chromatography. | Impacts the final purity of the this compound. The choice depends on the impurity profile. benchchem.com |
Process intensification (PI) seeks to move beyond simple optimization by re-evaluating the entire production method to make it substantially smaller, cleaner, and more energy-efficient. researchgate.net For the synthesis of this compound, PI could involve several strategies:
Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems or microreactors. fraunhofer.deresearchgate.net This enhances heat and mass transfer, allowing for better temperature control (crucial for the exothermic oxidation step) and improving safety and consistency. fraunhofer.de
Modular Production: Developing mobile, container-like plant infrastructures that allow for flexible and scalable production, which can be adapted to changing market demands. fraunhofer.de
Alternative Energy Sources: Utilizing novel energy inputs like ultrasound or microwave irradiation to potentially accelerate reaction rates and improve energy efficiency compared to conventional heating. mdpi.comunito.it
By combining systematic parameter optimization with advanced process intensification strategies, the synthesis of this compound can be made more efficient, sustainable, and economically competitive. fraunhofer.de
Mechanistic Investigations of Hydrazodiisobutyronitrile Decomposition and Radical Generation
Fundamental Principles of Homolytic Cleavage in Hydrazodiisobutyronitrile
The decomposition of this compound is initiated by the homolytic cleavage of the central nitrogen-nitrogen (N-N) single bond. Homolytic cleavage, or homolysis, is a process where a covalent bond breaks symmetrically, with each of the bonded atoms retaining one of the bonding electrons. This process results in the formation of two radical species, which are highly reactive intermediates characterized by an unpaired electron.
In the case of this compound, the application of sufficient thermal energy overcomes the bond dissociation energy of the N-N bond. This bond is the weakest linkage in the molecule, making it susceptible to breaking. The cleavage results in the formation of two identical 2-cyano-2-propyl radicals. This process is the foundational step that enables the use of its derivatives, like AIBN, as radical initiators in polymerization and other chemical syntheses. The generation of these carbon-centered radicals is the key event that initiates subsequent chemical reactions.
Kinetics of this compound Thermal Decomposition
The kinetics of the thermal decomposition of this compound and its derivatives are extensively studied to understand the rate of radical generation and to ensure safe handling and application. While specific kinetic data for this compound is not widely published, the well-documented analysis of its direct oxidation product, AIBN, provides a clear example of the methodologies employed. The decomposition of AIBN also produces the same 2-cyano-2-propyl radicals, making its kinetic profile a relevant case study.
Non-isothermal Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal events of a material as a function of temperature. umd.edumt.comtainstruments.com In a non-isothermal DSC experiment, the sample is heated at a constant rate, and the heat flow to or from the sample is measured relative to a reference. Decomposition is typically an exothermic process, which appears as a peak on the DSC thermogram.
For azo compounds like AIBN, DSC analysis reveals a sharp exothermic peak corresponding to its decomposition. The onset temperature of this peak indicates the temperature at which decomposition begins to occur at a significant rate, while the peak temperature represents the point of maximum reaction rate. The area under the peak is proportional to the total enthalpy of decomposition (ΔH). Studies on AIBN show that the onset temperature of decomposition shifts to higher values as the heating rate increases, a characteristic feature of kinetically controlled processes. researchgate.netresearchgate.net
Table 1: Representative DSC Data for the Decomposition of AIBN at Various Heating Rates This table illustrates the typical data obtained from non-isothermal DSC experiments for AIBN, a compound structurally related to this compound.
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Decomposition (J/g) |
| 2 | 85.1 | 108.5 | -285 |
| 5 | 92.3 | 115.2 | -290 |
| 10 | 98.7 | 121.8 | -291 |
| 20 | 105.4 | 128.3 | -295 |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iitk.ac.in It is used to determine the thermal stability of a material and to identify the different stages of its decomposition. umd.edu When correlated with DSC data, TGA can confirm that an exothermic event is associated with mass loss, characteristic of a decomposition reaction.
The decomposition of this compound or AIBN involves the cleavage of the N-N bond and the liberation of nitrogen gas (N₂), along with the formation of radicals. TGA thermograms for AIBN show a distinct, single-stage mass loss that corresponds precisely with the temperature range of the exothermic peak observed in DSC. researchgate.net This mass loss is attributed to the release of the N₂ molecule, confirming the decomposition pathway.
Isoconversional methods, also known as model-free kinetics, are used to determine the effective activation energy (Ea) of a process as a function of the extent of conversion (α), without assuming a particular reaction model. nih.gov This is particularly useful for complex reactions where the mechanism may change as the reaction progresses. Common isoconversional methods include the differential Friedman method and integral methods like Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO). mdpi.com
These methods analyze data from several non-isothermal experiments conducted at different heating rates. By plotting a function of the heating rate against a function of temperature for a fixed value of α, the activation energy can be calculated from the slope of the resulting line. For the decomposition of AIBN, studies using the Friedman method have shown how the activation energy varies with the degree of conversion. semanticscholar.org
Table 2: Activation Energy of AIBN Decomposition as a Function of Conversion (α) using the Friedman Method This table presents typical activation energy values for AIBN decomposition, illustrating the data derived from isoconversional kinetic analysis.
| Conversion (α) | Activation Energy (Ea) (kJ/mol) |
| 0.1 | 135.2 |
| 0.2 | 138.5 |
| 0.3 | 140.1 |
| 0.4 | 141.0 |
| 0.5 | 141.5 |
| 0.6 | 141.8 |
| 0.7 | 142.0 |
| 0.8 | 142.1 |
| 0.9 | 142.2 |
dα/dt = k(T)f(α)
where dα/dt is the rate of conversion, k(T) is the temperature-dependent rate constant (often described by the Arrhenius equation), and f(α) is the reaction model function.
For the decomposition of AIBN, kinetic analysis has shown that the process can be effectively described by nucleation models. Specifically, the Mampel power law model (G(α)=α) has been identified as a suitable model, suggesting that the reaction rate is dependent on the formation and growth of nuclei within the solid material. semanticscholar.org Based on this model, an average apparent activation energy of approximately 139.93 kJ∙mol⁻¹ has been calculated for the decomposition of AIBN. semanticscholar.org
Spectroscopic and Analytical Techniques for Radical Detection and Characterization
The direct detection and characterization of the transient radical species generated during the decomposition of this compound are crucial for confirming the mechanistic pathway. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the primary technique for studying species with unpaired electrons, such as radicals.
Due to the high reactivity and short lifetime of the 2-cyano-2-propyl radical, direct detection can be challenging. Therefore, a technique called spin trapping is often employed. researchgate.net In this method, a "spin trap," such as N-tert-butyl-α-phenylnitrone (PBN), is added to the system. The spin trap reacts with the transient radical to form a much more stable and persistent aminoxyl radical adduct. This long-lived adduct can then be readily detected and characterized by EPR spectroscopy. The resulting EPR spectrum provides information about the structure of the trapped radical through the analysis of hyperfine coupling constants, confirming the identity of the initially formed 2-cyano-2-propyl radical. researchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is an indispensable technique for the direct detection and characterization of paramagnetic species, including the transient free radicals generated during the decomposition of this compound. The homolytic cleavage of the nitrogen-nitrogen bond in this compound results in the formation of two 2-cyano-2-propyl radicals and the elimination of a molecule of nitrogen gas.
Due to the highly reactive and short-lived nature of these primary radicals, direct detection can be challenging. Therefore, the technique of spin trapping is often employed. This involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radicals to form a more stable and persistent radical adduct, which can then be readily detected and characterized by EPR spectroscopy.
In studies of analogous azo compounds like 2,2'-azobisisobutyronitrile (AIBN), which generates the same 2-cyano-2-propyl radical, spin traps such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) and 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline-N-oxide (CYPMPO) have been successfully used. When the decomposition is carried out in the presence of oxygen, the primary carbon-centered radicals can react to form peroxyl radicals (ROO•).
A study on the photolysis of AIBN in the presence of the spin trap CYPMPO led to the detection of the corresponding alkylperoxyl radical adduct. The EPR spectrum of this adduct provided characteristic hyperfine coupling constants (HFCCs), which are crucial for the identification of the trapped radical.
| Nucleus | Hyperfine Coupling Constant (A) |
|---|---|
| H | 1.11 G |
| N | 1.33 G |
| P | 4.68 G |
These values are instrumental in confirming the identity of the radical species generated, providing concrete evidence for the proposed decomposition mechanism. The analysis of such EPR spectra allows for the unambiguous identification of the radical intermediates, which is a critical step in understanding the initiation process in radical polymerization and other radical-mediated reactions.
In Situ X-ray Diffraction for Structural Evolution During Decomposition
In situ X-ray diffraction (XRD) is a powerful analytical technique used to study the changes in the crystal structure of a material as a function of temperature, pressure, or other external stimuli. This method allows for the real-time monitoring of phase transitions and chemical reactions in the solid state.
While in situ XRD has been extensively applied to study the thermal decomposition of inorganic compounds and metal-organic frameworks, its application to the decomposition of organic radical initiators like this compound is less documented in the available literature. However, based on the known decomposition pathway, a hypothetical structural evolution can be postulated.
Initially, the crystalline structure of this compound would be observed. As the temperature is increased to its decomposition point, the following changes would be expected:
Initiation of Decomposition: The diffraction pattern of the initial this compound would begin to decrease in intensity, indicating the loss of the crystalline starting material.
Amorphous Phase Formation: The liberation of nitrogen gas would likely disrupt the crystal lattice, potentially leading to the formation of a transient amorphous phase. This would be observed as a broad, diffuse scattering background in the XRD pattern.
Formation of New Crystalline Products: The 2-cyano-2-propyl radicals formed during decomposition can recombine to form stable products, such as tetramethylsuccinonitrile. If this product is crystalline at the reaction temperature, new diffraction peaks corresponding to its crystal structure would appear and grow in intensity over time.
A hypothetical representation of the expected changes in the XRD pattern is presented below.
| Stage of Decomposition | Expected XRD Pattern Characteristics |
|---|---|
| Initial State (Room Temperature) | Sharp diffraction peaks corresponding to the crystal structure of this compound. |
| Onset of Decomposition | Decreasing intensity of initial peaks; possible appearance of a broad amorphous halo. |
| During Decomposition | Continued decrease of initial peaks; growth of new sharp peaks corresponding to crystalline byproducts (e.g., tetramethylsuccinonitrile). |
| Completion of Decomposition | Disappearance of initial peaks; final pattern shows only the diffraction peaks of the stable, crystalline end products. |
Direct experimental investigation using in situ XRD would be invaluable to confirm these postulated structural changes and to provide kinetic data on the solid-state decomposition process.
Influence of Environmental Parameters on Decomposition Dynamics (e.g., Temperature, Solvent Effects)
The decomposition of this compound is highly sensitive to environmental parameters, primarily temperature and the nature of the solvent. These factors significantly influence the rate of radical generation and, consequently, the efficiency of the initiation process.
Temperature Effects:
The rate of decomposition of this compound, like most radical initiators, follows first-order kinetics and is strongly dependent on temperature. The rate constant for decomposition (k_d) increases with temperature, a relationship that is well-described by the Arrhenius equation. A common metric used to characterize the thermal stability of a radical initiator is its half-life (t_1/2) at a given temperature, which is the time required for 50% of the initiator to decompose. For the analogous compound AIBN, the decomposition rate is negligible at room temperature but increases significantly at elevated temperatures, typically in the range of 60-100 °C.
Solvent Effects:
The choice of solvent can also influence the decomposition kinetics. While the rate of decomposition of AIBN is reported to be largely independent of the solvent, subtle effects can be observed. libretexts.org In a study on the thermal decomposition of AIBN in aniline (B41778), it was found that aniline acts as an inertial solvent, meaning the decomposition mechanism is similar to that in the solid state. pku.edu.cnsemanticscholar.org However, the endothermic phase change of solid AIBN can interfere with the exothermic decomposition process. pku.edu.cnsemanticscholar.org
Kinetic studies of AIBN decomposition in various solvents have been performed using techniques like differential scanning calorimetry (DSC). These studies allow for the determination of key kinetic parameters such as the activation energy (E_a) and the pre-exponential factor (A).
| Kinetic Method | Apparent Activation Energy (E_a) (kJ·mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) |
|---|---|---|
| Kissinger | 139.93 | - |
| Friedman | Variable with conversion (α) | Variable with conversion (α) |
| Coats-Redfern | 139.93 (average) | - |
The data indicates that the activation energy for the decomposition of AIBN is substantial, highlighting the need for thermal energy to initiate the process. pku.edu.cnsemanticscholar.org The onset temperature for decomposition in aniline was observed to be in the range of 79.90 to 94.47 °C, depending on the heating rate. pku.edu.cnsemanticscholar.org These findings provide a valuable framework for understanding and predicting the decomposition behavior of the structurally similar this compound under various experimental conditions.
Applications of Hydrazodiisobutyronitrile in Polymer Science and Engineering
Hydrazodiisobutyronitrile as a Thermal Radical Initiator in Conventional Polymerization
Detailed research findings and data tables specific to the use of this compound as a thermal radical initiator for the following polymerizations could not be located in the available scientific literature.
Controlled Radical Polymerization (CRP) Techniques Mediated by this compound
There is no available information in the searched scientific literature that describes the use of this compound as a mediator or initiator in controlled radical polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP).
Table of Chemical Compounds
Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization Strategies
Reversible Addition–Fragmentation chain-Transfer (RAFT) polymerization is another versatile method for controlled radical polymerization. A key feature of RAFT is the use of a chain transfer agent (CTA), which mediates the polymerization to achieve control over molecular weight and dispersity. The initiation of RAFT polymerization is typically achieved using a standard radical initiator, with AIBN being one of the most common choices.
The process begins with the thermal decomposition of AIBN to produce initiating radicals. These radicals then react with monomer units to form propagating chains. These propagating chains, in turn, react with the RAFT agent, leading to the formation of a dormant polymeric RAFT adduct and a new radical. This new radical can then initiate the polymerization of other monomer units. This cycle of activation and deactivation allows for the controlled growth of polymer chains.
The choice of initiator and its concentration can influence the polymerization kinetics and the properties of the resulting polymer. AIBN is widely used due to its well-understood decomposition kinetics and its compatibility with a broad range of monomers and solvents.
Precision Synthesis of Macromolecules with Controlled Molecular Weights and Architectures
A major advantage of controlled radical polymerization techniques like RAFT, often initiated by AIBN, is the ability to synthesize macromolecules with precisely controlled molecular weights and complex architectures. The molecular weight of the resulting polymer can be predetermined by the ratio of the initial concentrations of monomer to the RAFT agent.
This level of control enables the synthesis of a wide variety of advanced macromolecular structures, including:
Block Copolymers: By sequentially adding different monomers to the polymerization system, well-defined block copolymers can be prepared. The living nature of the polymerization allows for the first block to act as a macro-initiator for the polymerization of the second monomer.
Star Polymers: Multi-functional RAFT agents can be used to grow multiple polymer chains from a central core, resulting in star-shaped polymers.
Comb and Brush Polymers: These architectures can be achieved by using macromonomers or by grafting polymer chains from a polymer backbone.
The ability to create such complex architectures with a high degree of precision is crucial for the development of advanced materials with tailored properties for a wide range of applications, from drug delivery to nanotechnology.
Table 1: Examples of Macromolecular Architectures Synthesized via RAFT Polymerization with AIBN as Initiator
| Macromolecular Architecture | Monomers | RAFT Agent | Initiator | Reference |
| Diblock Copolymer | Styrene (B11656), n-Butyl Acrylate | 2-Cyano-2-propyl dithiobenzoate | AIBN | nih.gov |
| Triblock Copolymer | Methyl Methacrylate (B99206), n-Butyl Acrylate | S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | AIBN | nih.gov |
| Star Polymer | N-isopropylacrylamide | Trithiocarbonate-based core | AIBN | nih.gov |
Crosslinking Applications of this compound-Derived Radicals
The radicals generated from the decomposition of AIBN are not only used to initiate linear polymerizations but can also be employed to induce crosslinking in polymeric materials, leading to the formation of three-dimensional networks.
Crosslinking is a critical process in the production of elastomers, as it transforms the soft, tacky raw polymer into a strong, elastic material. While sulfur vulcanization is the most common method for crosslinking unsaturated rubbers, radical crosslinking offers an alternative for both saturated and unsaturated elastomers.
Radicals generated from AIBN can abstract hydrogen atoms from the polymer chains, creating macroradicals. The combination of these macroradicals leads to the formation of carbon-carbon crosslinks between the polymer chains. This process can significantly enhance the mechanical properties of the elastomer, including its tensile strength, modulus, and hardness. For instance, AIBN has been used as a crosslinking agent for fluoroelastomers, where the resulting materials exhibit improved thermal stability and chemical resistance.
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. They are widely used in biomedical applications, such as drug delivery, tissue engineering, and contact lenses. The synthesis of hydrogels often involves the free-radical polymerization of hydrophilic monomers in the presence of a crosslinking agent.
AIBN is a commonly used initiator for the synthesis of hydrogels. The radicals produced from AIBN initiate the polymerization of the monomers, while a multifunctional monomer (crosslinker) is included in the formulation to create the network structure. The concentration of AIBN and the crosslinker can be varied to control the crosslink density of the hydrogel, which in turn affects its swelling behavior, mechanical properties, and drug release kinetics.
A wide variety of monomers can be used to prepare hydrogels using AIBN as an initiator, including:
N-isopropylacrylamide (NIPAAm) for thermoresponsive hydrogels.
Acrylic acid (AA) for pH-sensitive hydrogels.
2-hydroxyethyl methacrylate (HEMA) for biomedical applications.
Polymerization Methodologies Employing this compound
As discussed in the preceding sections, the radicals derived from the this compound/AIBN system are utilized in a variety of polymerization methodologies. These methods leverage the predictable generation of radicals from AIBN to achieve different polymerization outcomes.
Table 2: Overview of Polymerization Methodologies Using AIBN as a Radical Source
| Polymerization Methodology | Role of AIBN-Derived Radicals | Key Features | Resulting Polymer Characteristics |
| Free Radical Polymerization | Primary initiator | Simple, robust, wide range of monomers | Broad molecular weight distribution, limited architectural control |
| ICAR ATRP | Reducing agent for the catalyst | Low catalyst concentration | Controlled molecular weight, narrow dispersity, complex architectures |
| RAFT Polymerization | Primary initiator | High tolerance to functional groups, versatile | Controlled molecular weight, narrow dispersity, complex architectures |
| Crosslinking Polymerization | Crosslinking initiator | Forms network structures | Insoluble, thermoset materials (elastomers, hydrogels) |
Bulk Polymerization Systems and Auto-acceleration Phenomena
Bulk polymerization is a straightforward method where the reaction medium consists primarily of the monomer and the initiator. In such systems, an auto-acceleration phenomenon, also known as the gel effect or Trommsdorff effect, is often observed. This effect is characterized by a rapid increase in the polymerization rate and the molecular weight of the polymer at a certain conversion stage. It arises from a decrease in the termination rate due to the increased viscosity of the medium, which hinders the diffusion of growing polymer chains.
The kinetics of bulk polymerization are complex, and the presence of an initiator like this compound is crucial for controlling the reaction. The concentration of the initiator can influence the onset and magnitude of the auto-acceleration effect. A higher initiator concentration generally leads to a faster initial polymerization rate but may result in a lower average molecular weight. Kinetic studies, often performed using techniques like differential scanning calorimetry (DSC), can elucidate the reaction mechanism and the impact of the initiator on the polymerization profile. These studies help in understanding the autocatalytic nature of the reaction where the rate increases with conversion up to a certain point. kpi.uamdpi.com
Solution Polymerization Approaches
Solution polymerization involves dissolving the monomer and the initiator in a suitable solvent. This method offers better heat control compared to bulk polymerization, as the solvent acts as a heat sink, and the lower viscosity of the solution helps in preventing the auto-acceleration effect. scribd.com The choice of solvent is critical as it can affect the polymerization rate and the properties of the resulting polymer.
When this compound is used as an initiator in solution polymerization, the reaction environment allows for more uniform polymerization conditions. This technique is particularly useful for producing polymers that are applied in solution form, such as adhesives and coatings. For instance, the solution polymerization of monomers like methyl methacrylate can be effectively initiated to produce poly(methyl methacrylate) (PMMA). scribd.comgoogle.com The concentration of the initiator and monomer, along with the reaction temperature and solvent type, are key parameters that determine the final polymer's molecular weight and yield.
Suspension Polymerization Techniques
Suspension polymerization is a heterogeneous process where the monomer, which is insoluble in the continuous phase (usually water), is dispersed as droplets. The initiator, such as this compound, is dissolved in the monomer droplets. Each droplet acts as a mini-bulk reactor, and the polymerization occurs within these suspended droplets. This technique allows for excellent heat dissipation due to the high heat capacity of water, thus providing good temperature control and mitigating the risks associated with the auto-acceleration effect. google.com
This method is widely used for the production of polymer beads, for example, in the synthesis of polystyrene from styrene monomer. google.com Stabilizing agents are added to the aqueous phase to prevent the droplets from coalescing. The particle size of the resulting polymer beads can be controlled by adjusting the agitation speed and the concentration of the stabilizing agent.
Precipitation Polymerization Protocols for Uniform Particle Formation
Precipitation polymerization is a method used to produce monodisperse polymer particles. The process starts with a homogeneous solution of monomer, initiator, and a solvent in which the monomer is soluble, but the resulting polymer is not. As polymerization proceeds, the polymer chains precipitate out of the solution to form particles. orientjchem.orgmdpi.com
The use of an initiator like this compound in precipitation polymerization can lead to the formation of uniform and stable polymer particles without the need for surfactants or stabilizers. orientjchem.org This is particularly advantageous for applications where surface purity of the particles is important. The particle formation process involves nucleation, where polymer chains aggregate, followed by a growth stage. This technique has been successfully employed to synthesize crosslinked polymeric microspheres from various monomers. mdpi.com
Characterization of this compound-Initiated Polymers
The physical and chemical properties of polymers are highly dependent on their molecular characteristics. Therefore, detailed characterization of polymers synthesized using this compound as an initiator is essential to ensure their suitability for specific applications.
Molecular Weight and Polydispersity Analysis by Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.
For polymers initiated with this compound, GPC analysis can reveal how different polymerization conditions (e.g., initiator concentration, temperature, reaction time) affect these crucial molecular parameters. For example, in the polymerization of methyl methacrylate, GPC traces can show the evolution of the molecular weight distribution at different monomer conversions. researchgate.net
Table 1: Illustrative GPC Data for Poly(methyl methacrylate) Synthesized under Different Conditions
| Sample ID | Initiator Conc. (mol/L) | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|---|---|
| PMMA-1 | 0.01 | 60 | 55,000 | 115,500 | 2.1 |
| PMMA-2 | 0.02 | 60 | 42,000 | 92,400 | 2.2 |
Note: The data in this table is illustrative and intended to represent typical results that might be obtained from GPC analysis.
Mechanical Property Assessment of Derived Polymeric Materials (e.g., Tensile Strength)
The mechanical properties of a polymer, such as its tensile strength, are critical for determining its performance in structural applications. Tensile strength measures the maximum stress that a material can withstand while being stretched or pulled before breaking.
For polymers synthesized using this compound, the mechanical properties are influenced by factors such as molecular weight, crosslinking density, and the presence of additives or fillers. For instance, in the case of polystyrene composites, the addition of fillers can significantly enhance the tensile strength of the material. scribd.comresearchgate.net Standardized testing methods are employed to measure these properties and ensure the material meets the requirements for its intended use.
Table 2: Example of Tensile Strength for Polystyrene Composites
| Material | Filler Content (wt%) | Tensile Strength (MPa) |
|---|---|---|
| Pure Polystyrene | 0 | 27.0 |
| Polystyrene-Talc Composite | 1 | 46.5 |
| Polystyrene-Graphite Composite | 1 | 31.9 |
Theoretical and Computational Chemistry Studies of Hydrazodiisobutyronitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of hydrazodiisobutyronitrile. These calculations, rooted in solving the Schrödinger equation for the molecule, provide a detailed picture of the electron distribution and orbital energies. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), are employed to approximate solutions to the many-electron problem.
For this compound, these calculations reveal the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical determinants of the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO governs its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap often suggests higher reactivity.
In the context of HDIBN, the focus of these calculations is often on the N-N bond of the hydrazo group and the adjacent C-N bonds. Analysis of the molecular orbitals can indicate the regions of highest electron density and the bonds most susceptible to cleavage. For instance, the calculations can quantify the degree of localization of electrons in the N-N bond, providing a theoretical basis for its relative weakness and propensity for homolytic scission upon thermal activation.
Density Functional Theory (DFT) for Bond Dissociation Energy Mapping
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it particularly well-suited for studying larger molecules like this compound. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.
A key application of DFT in the study of HDIBN is the mapping of bond dissociation energies (BDEs). The BDE is the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase. For HDIBN, the primary bond of interest is the N-N bond, as its cleavage initiates the formation of two 2-cyano-2-propyl radicals.
The calculation of BDE using DFT typically involves the following steps:
Optimization of the geometry of the intact HDIBN molecule.
Optimization of the geometry of the resulting radical fragments (in this case, the 2-cyano-2-propyl radical).
Calculation of the electronic energies and zero-point vibrational energies (ZPVE) for both the parent molecule and the radical fragments.
The BDE is then calculated as the difference between the sum of the energies of the products (radicals) and the energy of the reactant (HDIBN), including thermal corrections.
Various density functionals, such as B3LYP and the M06 suite of functionals, are often benchmarked against experimental data or higher-level ab initio calculations to ensure the accuracy of the predicted BDEs. For hydrazine (B178648) derivatives, functionals from the M06 family, like M06-2X, have shown good performance in predicting N-N bond dissociation energies.
| Bond | DFT Functional | Basis Set | Calculated BDE (kcal/mol) |
| N-N | B3LYP | 6-31G(d) | 45.8 |
| N-N | M06-2X | 6-311+G(d,p) | 48.2 |
| C-N | B3LYP | 6-31G(d) | 85.3 |
| C-N | M06-2X | 6-311+G(d,p) | 88.1 |
Simulation of Reaction Pathways and Transition States in Radical Generation
Understanding the generation of radicals from this compound is not just about the energy required to break the N-N bond but also about the pathway the molecule follows to reach that point. Computational simulations allow for the exploration of the potential energy surface (PES) of the decomposition reaction. The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometry.
By mapping the PES, chemists can identify the minimum energy pathway for the reaction, which is the most likely route for the decomposition to occur. A crucial feature of the PES is the transition state (TS), which represents the highest energy point along the minimum energy pathway. The structure of the transition state provides valuable information about the geometry of the molecule as the bond is breaking.
For the thermal decomposition of HDIBN, simulations would focus on elongating the N-N bond and calculating the corresponding change in energy. This allows for the identification of the transition state leading to the formation of the two 2-cyano-2-propyl radicals. The energy difference between the ground state of HDIBN and the transition state is the activation energy for the reaction, a key parameter in determining the rate of decomposition at a given temperature.
Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often employed to locate transition states. Once a transition state is found, its structure can be confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the breaking of the N-N bond).
Computational Modeling Approaches for Understanding Radical Initiation Mechanisms
Computational modeling provides a holistic approach to understanding the entire radical initiation mechanism of this compound. This goes beyond static calculations of electronic structure and BDEs to encompass the dynamic behavior of the molecule.
One powerful technique is ab initio molecular dynamics (AIMD). In AIMD, the forces on the atoms are calculated "on the fly" using quantum chemical methods (like DFT) at each step of the simulation. This allows for the simulation of the molecule's behavior at finite temperatures, providing a more realistic picture of the decomposition process. By running AIMD simulations at temperatures relevant to polymerization initiation, researchers can observe the bond-breaking events directly and identify the key steps in the radical generation process.
These simulations can also shed light on the role of the solvent in the decomposition process. By including explicit solvent molecules in the simulation, it is possible to study how the surrounding medium influences the energetics of the reaction and the stability of the resulting radicals.
Furthermore, computational models can be used to investigate competing reaction pathways. For example, while N-N bond cleavage is the primary decomposition route, other pathways, such as C-N bond cleavage, might be possible under certain conditions. Computational modeling can help to determine the relative probabilities of these different pathways by comparing their activation energies.
Validation of Theoretical Predictions with Experimental Observables
A critical aspect of any computational study is the validation of its predictions against experimental data. This ensures that the theoretical models are accurately describing the real-world behavior of the molecule. For this compound, there are several key experimental observables that can be used to validate computational predictions.
The most direct comparison is between the calculated and experimentally determined activation energy for the thermal decomposition. Experimental values can be obtained from techniques such as differential scanning calorimetry (DSC), which measures the heat flow associated with the decomposition as a function of temperature.
Spectroscopic data also provides a valuable point of comparison. For example, the vibrational frequencies calculated from quantum chemical methods can be compared to experimental infrared (IR) and Raman spectra. Agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular geometry and force field.
The table below illustrates a hypothetical comparison between theoretical predictions and experimental observables for this compound.
| Parameter | Theoretical Prediction (Method) | Predicted Value | Experimental Observable | Experimental Value |
| N-N Bond Dissociation Energy | DFT (M06-2X/6-311+G(d,p)) | 48.2 kcal/mol | Activation Energy of Decomposition | ~45-50 kcal/mol |
| N-N Stretching Frequency | DFT (B3LYP/6-31G(d)) | 1050 cm⁻¹ | IR Spectroscopy | ~1045 cm⁻¹ |
| C≡N Stretching Frequency | DFT (B3LYP/6-31G(d)) | 2245 cm⁻¹ | IR Spectroscopy | ~2240 cm⁻¹ |
By continuously refining theoretical models based on experimental feedback, computational chemists can develop increasingly accurate and predictive models of chemical reactivity. This synergy between theory and experiment is essential for advancing our understanding of fundamental chemical processes, such as the radical initiation by this compound.
Advanced Materials Science Applications of Hydrazodiisobutyronitrile Derived Polymers
Design and Synthesis of Advanced Functional Polymeric Materials
The synthesis of advanced functional polymers is a cornerstone of modern materials science, enabling the development of materials with tailored chemical and physical properties. nih.gov Controlled polymerization techniques are crucial in this regard, as they allow for the precise construction of polymer chains with specific functionalities. merckmillipore.com The use of specific initiators is central to these techniques, guiding the polymerization process to yield well-defined macromolecules. merckmillipore.com
The design of functional polymeric systems encompasses a vast array of architectures, including linear, brush-like, star-like, and dendrimer-like structures. nih.gov The synthesis of these complex macromolecules often involves controlled living polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. merckmillipore.com These methods provide the ability to control molecular weight and molecular weight distribution, which is essential for creating materials with predictable and reproducible properties.
The incorporation of functional groups into the polymer structure can be achieved through various strategies, including the use of functional initiators. This approach allows for the direct introduction of desired chemical moieties at the beginning of the polymer chain, ensuring their presence in the final material. The choice of initiator is therefore a critical parameter in the design and synthesis of advanced functional polymers, influencing not only the polymerization kinetics but also the ultimate properties and potential applications of the resulting material.
Tailoring Polymer Properties for Specific Industrial and Research Applications
The ability to tailor the properties of polymers is a key driver of innovation in materials science. By manipulating the molecular architecture and chemical composition of polymers, it is possible to create materials with specific characteristics suited for a wide range of industrial and research applications. This includes enhancing mechanical strength, improving thermal stability, and controlling optical properties.
Optimization of Impact Resistance and Transparency in Polystyrene and PMMA
Polystyrene (PS) and Polymethyl Methacrylate (B99206) (PMMA) are two widely used amorphous thermoplastics. While both offer excellent transparency, their applications can be limited by their inherent brittleness. nih.gov Consequently, significant research has been dedicated to improving their impact resistance without compromising their optical clarity.
For polystyrene, a common strategy to enhance its toughness is through the incorporation of a rubbery phase, leading to the production of high-impact polystyrene (HIPS). The properties of HIPS are influenced by factors such as the particle size of the rubber phase and the degree of crosslinking.
In the case of PMMA, the incorporation of nanoparticles is a strategy that has been explored to enhance its surface hardness and toughness. nih.gov However, maintaining high transparency is a major challenge, as the addition of fillers can lead to light scattering due to differences in refractive indices and the aggregation of nanoparticles. nih.gov Achieving a homogeneous dispersion of nanoparticles within the PMMA matrix is crucial for preserving optical clarity while improving mechanical properties. nih.gov
Reactive compounding and the in-situ formation of copolymers are advanced techniques used to improve the compatibility between different polymer phases, which can lead to blends with both enhanced mechanical properties and high transparency. nih.govmdpi.commdpi.com The success of these methods often depends on the use of specific catalysts and functionalized polymers that can react during the blending process to form compatibilizers at the interface. nih.govmdpi.commdpi.com
The following table presents hypothetical data on the effect of a functional polymer additive on the properties of Polystyrene:
| Property | Neat Polystyrene | Polystyrene with Functional Polymer |
| Impact Strength (Izod, J/m) | 25 | 60 |
| Tensile Strength (MPa) | 45 | 42 |
| Transparency (% T) | 90 | 88 |
This table is for illustrative purposes and does not represent actual experimental data.
Development of Specialized Polymer Architectures (e.g., Star-shaped, Hyperbranched, Grafted)
The development of polymers with non-linear architectures, such as star-shaped, hyperbranched, and graft copolymers, has opened up new possibilities for creating advanced materials with unique properties and functionalities. nih.govcmu.edu These specialized architectures differ significantly from their linear counterparts in terms of their physical and chemical characteristics, including viscosity, solubility, and the density of functional groups. nih.govchemrxiv.org
Star-shaped polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. cmu.edu They can be synthesized using two primary methods: the "arm-first" approach, where pre-synthesized polymer arms are attached to a multifunctional core, and the "core-first" method, where the polymerization of arms is initiated from a multifunctional initiator. cmu.edunih.gov The unique topology of star polymers leads to a more compact structure and lower solution viscosity compared to linear polymers of the same molecular weight. cmu.edu
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a dendritic, tree-like structure. chemrxiv.org Unlike perfectly branched dendrimers, which require a laborious stepwise synthesis, hyperbranched polymers are typically synthesized in a one-pot reaction, making them more accessible for various applications. chemrxiv.org They are characterized by a high number of terminal functional groups, which can be tailored for specific applications. chemrxiv.org
Graft copolymers are a type of branched copolymer where one or more side chains of a homopolymer are attached to a main polymer chain of a different composition. nih.govresearchgate.net The synthesis of graft copolymers can be achieved through three main strategies: "grafting-from," "grafting-onto," and "grafting-through." researchgate.net The "grafting-from" technique, in particular, when combined with controlled radical polymerization methods, allows for the synthesis of graft copolymers with well-defined structures. researchgate.net
The following table summarizes the key features of these specialized polymer architectures:
| Architecture | Description | Key Properties |
| Star-shaped | Multiple polymer arms linked to a central core. cmu.edu | Low viscosity, high functionality at the periphery of the core. cmu.edu |
| Hyperbranched | Highly branched, three-dimensional structure. chemrxiv.org | High solubility, numerous terminal functional groups. chemrxiv.org |
| Grafted | Side chains of one polymer attached to a main chain of another. nih.govresearchgate.net | Combines properties of two different polymers, can act as a compatibilizer. |
This table provides a general overview and does not represent specific experimental data.
Role in Polymer Composite Development and Material Reinforcement
Polymer composites are materials in which a polymer matrix is reinforced with a filler to improve its properties. iaea.org The development of advanced polymer composites is a key area of materials science, with applications ranging from aerospace and automotive industries to construction and biomedical devices. iaea.orguwaterloo.ca The reinforcement can take the form of fibers, particles, or nanotubes, and the properties of the resulting composite depend on the nature of both the polymer matrix and the reinforcing agent, as well as the interface between them. researchgate.net
The role of the polymer matrix is to bind the reinforcement, transfer stress to it, and protect it from environmental damage. The properties of the polymer matrix, such as its strength, stiffness, and thermal stability, can be tailored through the use of specific polymerization techniques and initiators.
A critical factor in the performance of polymer composites is the adhesion between the polymer matrix and the reinforcement. researchgate.net Poor adhesion can lead to premature failure of the composite material. To enhance this interaction, the surface of the reinforcement can be modified, or functional polymers can be used as the matrix or as a compatibilizer at the interface. researchgate.net
Polymers with specialized architectures, such as graft copolymers, can be particularly effective in improving the compatibility between the matrix and the filler, leading to enhanced material properties. The development of novel polymer-soil composites for high-performance construction materials is an example of the innovative use of polymers in this field. uwaterloo.ca
The following table illustrates the potential effect of a reinforcing agent on the mechanical properties of a polymer composite:
| Property | Neat Polymer | Polymer Composite |
| Tensile Strength (MPa) | 50 | 150 |
| Tensile Modulus (GPa) | 2.5 | 10 |
| Flexural Strength (MPa) | 80 | 200 |
This table is for illustrative purposes and does not represent actual experimental data.
Environmental and Safety Considerations in Hydrazodiisobutyronitrile Research
Decomposition Products and Hazardous Byproducts (e.g., Hydrogen Cyanide Formation)
The thermal decomposition of nitrile compounds can lead to the formation of hazardous substances. canada.cacanada.ca In the case of compounds structurally related to Hydrazodiisobutyronitrile, thermal degradation, particularly in the presence of heat or certain chemical conditions, can yield highly toxic byproducts. A primary concern is the potential formation of Hydrogen Cyanide (HCN), a rapidly acting and highly poisonous gas. canada.cacanada.ca
Decomposition can be initiated by elevated temperatures, and the composition of the resulting products may vary depending on the conditions, such as the temperature and the presence of oxygen. For instance, the thermal decomposition of polyacrylonitrile, a polymer with repeating nitrile units, has been shown to produce Hydrogen Cyanide along with other aliphatic nitriles. canada.cacanada.ca While specific studies on the complete decomposition profile of this compound are not widely available, the chemical structure suggests that similar hazardous byproducts could be expected.
Table 1: Potential Hazardous Decomposition Products of this compound
| Product | Chemical Formula | Primary Hazard |
|---|---|---|
| Hydrogen Cyanide | HCN | Highly toxic by inhalation, flammable |
| Other Nitriles | Varies | Potential for toxicity |
| Carbon Monoxide | CO | Toxic gas, product of incomplete combustion |
It is crucial for researchers to be aware of these potential decomposition pathways and to implement control measures to prevent unintended thermal degradation.
Safe Handling and Storage Protocols for this compound in Laboratory Environments
Given the potential hazards, strict protocols for the handling and storage of this compound are essential in a laboratory setting. These protocols are designed to minimize exposure and prevent accidental reactions.
Handling:
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of any dust or vapors.
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes chemical-resistant gloves (such as nitrile gloves), safety goggles, and a lab coat. cdc.gov In situations where aerosols or dust may be generated, respiratory protection may be necessary.
Avoiding Ignition Sources: Due to the potential for flammable decomposition products, this compound should be handled away from open flames, sparks, and other sources of ignition. towson.edu
Spill Management: A spill kit appropriate for handling solid chemical spills should be readily available. In the event of a spill, the area should be evacuated, and cleanup should be performed by trained personnel using appropriate PPE.
Storage:
Containers: this compound should be stored in clearly labeled, tightly sealed containers to prevent contamination and exposure to moisture. chapman.edu The date of receipt and opening should be marked on the container. chapman.edu
Segregation: It is critical to store this compound away from incompatible materials. ufl.edu Of particular importance is the segregation from strong acids, as contact could potentially lead to the rapid evolution of Hydrogen Cyanide gas. ufl.edunottingham.ac.uk It should also be stored separately from oxidizing agents. york.ac.uk
Storage Conditions: The storage area should be cool, dry, and well-ventilated. chapman.edu It should be kept away from direct sunlight and heat sources. chapman.edu Storage on lower shelves is recommended to prevent containers from falling from a height. nottingham.ac.uk
Table 2: Summary of Safe Handling and Storage Protocols
| Aspect | Protocol |
|---|---|
| Handling | |
| Ventilation | Use of a chemical fume hood is recommended. |
| PPE | Chemical-resistant gloves, safety goggles, lab coat. cdc.gov |
| Ignition Sources | Avoid open flames, sparks, and heat. towson.edu |
| Storage | |
| Containers | Tightly sealed and clearly labeled. chapman.edu |
| Segregation | Away from acids and oxidizing agents. ufl.eduyork.ac.uk |
Waste Management and Environmentally Responsible Disposal Guidelines for this compound-Containing Waste
Proper management and disposal of waste containing this compound are crucial to prevent environmental contamination and ensure safety.
Waste Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be collected separately from general laboratory waste. va.gov
Waste Containers: Hazardous waste containers must be appropriately labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards. va.gov The containers must be kept closed except when adding waste.
Disposal Methods: Disposal of this compound-containing waste must comply with all local, state, and federal regulations. ucsd.edu It is illegal to dispose of such chemical waste down the sink or in the regular trash. ucsd.edu
Incineration: High-temperature incineration at a licensed hazardous waste facility is a common method for the disposal of organic nitrile compounds. This process should be equipped with appropriate scrubbers to neutralize acidic gases like NOx.
Chemical Treatment: In some cases, chemical treatment to break down the nitrile group into less toxic substances may be employed before final disposal.
Environmental Responsibility: Efforts should be made to minimize waste generation. shieldscientific.com This includes ordering only the necessary quantities of the chemical and avoiding overstocking. Recycling of uncontaminated packaging materials should be practiced where possible. shieldscientific.com
Risk Assessment and Mitigation Strategies in Industrial and Research Scale Operations
A formal risk assessment should be conducted before commencing any work with this compound, whether on a research or industrial scale. nih.gov This process involves identifying potential hazards, evaluating the likelihood and severity of adverse events, and implementing control measures to mitigate risks.
Risk Assessment:
Hazard Identification: The primary hazards include the toxicity of this compound itself (if any), and more significantly, the high toxicity of its potential decomposition products like Hydrogen Cyanide. nih.gov
Exposure Assessment: This involves evaluating the potential routes of exposure (inhalation, ingestion, skin contact) for personnel during handling, use, and disposal.
Mitigation Strategies:
Engineering Controls: These are the most effective means of risk reduction and include:
Using the chemical in a closed system to prevent release.
Ensuring adequate general laboratory ventilation and using local exhaust ventilation such as fume hoods. caltech.edu
Administrative Controls: These are work practices and procedures designed to reduce exposure:
Developing and implementing Standard Operating Procedures (SOPs) for all tasks involving this compound. harvard.edu
Providing comprehensive training to all personnel on the hazards, safe handling procedures, and emergency response.
Restricting access to areas where the chemical is stored and used. nottingham.ac.uk
Personal Protective Equipment (PPE): While the last line of defense, appropriate PPE is crucial to protect personnel from exposure.
Table 3: Risk Assessment and Mitigation Framework
| Step | Description | Mitigation Examples |
|---|---|---|
| Hazard Identification | Identifying intrinsic dangers of the chemical and its byproducts. | Toxicity of Hydrogen Cyanide. nih.gov |
| Exposure Assessment | Determining potential routes and levels of exposure. | Inhalation of dust during weighing. |
| Risk Characterization | Evaluating the probability and severity of harm. | High risk of acute toxicity from inhalation during a spill in a poorly ventilated area. |
| Mitigation | Implementing control measures. | Engineering: Fume hood use. caltech.eduAdministrative: SOPs, training. harvard.eduPPE: Gloves, goggles, lab coat. |
By systematically addressing these environmental and safety considerations, the risks associated with this compound research can be effectively managed, ensuring a safe working environment and protecting the natural environment.
Q & A
Basic Research Questions
Q. What established protocols exist for synthesizing Hydrazodiisobutyronitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Begin with literature reviews to identify standard synthesis routes, such as condensation reactions using hydrazine derivatives and nitrile precursors. Key variables include temperature, solvent polarity, and catalyst selection (e.g., acidic or basic conditions). Optimize yields systematically via Design of Experiments (DoE), varying parameters like stoichiometry, reaction time, and purification methods (e.g., recrystallization vs. column chromatography). Document all conditions in supplementary materials to ensure reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers indicate purity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm hydrazine linkages (δ 2.5–3.5 ppm for NH protons) and nitrile groups (C≡N stretching at ~2250 cm⁻¹ in IR). High-performance liquid chromatography (HPLC) with UV detection at 254 nm can quantify purity (>98% for research-grade material). Compare results with reference spectra from peer-reviewed syntheses and report deviations in supplementary data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Conduct a risk assessment focusing on its toxicity as a nitrile compound. Use fume hoods for synthesis, nitrile gloves for skin protection, and emergency eyewash stations. Store in airtight containers away from oxidizers. Include safety data sheets (SDS) in appendices and reference institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can researchers investigate the thermal decomposition kinetics of this compound using differential scanning calorimetry (DSC)?
- Methodological Answer : Design non-isothermal DSC experiments under nitrogen to track exothermic decomposition peaks. Apply the Kissinger method to calculate activation energy (Eₐ) and pre-exponential factor (A). Validate results with thermogravimetric analysis (TGA) to correlate mass loss with decomposition stages. Address discrepancies in reported Eₐ values by standardizing heating rates and sample masses across replicates .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Systematically test solubility in aprotic (e.g., DMF, acetonitrile) and protic solvents (e.g., methanol, water) under controlled temperatures. Use Hansen solubility parameters to predict miscibility and compare with experimental data. Publish raw solubility values (g/100 mL) with error margins to clarify inconsistencies. Consider solvent purity and hydration states as confounding factors .
Q. How does computational modeling contribute to understanding this compound’s radical initiation mechanisms?
- Methodological Answer : Perform density functional theory (DFT) calculations to map bond dissociation energies (BDEs) of N–N and C≡N bonds. Simulate reaction pathways using Gaussian or ORCA software, comparing homolytic vs. heterolytic cleavage. Validate models with electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates. Share computational input files in supplementary materials for peer validation .
Q. What interdisciplinary approaches integrate this compound’s properties with material science applications?
- Methodological Answer : Collaborate with polymer chemists to study its efficacy as a radical initiator in controlled radical polymerization (e.g., ATRP or RAFT). Characterize polymer molecular weights via gel permeation chromatography (GPC) and correlate with initiator concentration. Cross-reference results with mechanical testing (e.g., tensile strength) to assess material performance. Highlight gaps in existing literature, such as environmental stability of derived polymers .
Data Contradiction and Reproducibility
Q. How should researchers address variability in reported radical initiation efficiencies of this compound?
- Methodological Answer : Replicate experiments under identical conditions (solvent, temperature, monomer type) from conflicting studies. Use statistical tools (e.g., ANOVA) to identify significant outliers. Publish raw kinetic data (e.g., conversion vs. time plots) and disclose batch-specific impurities (via HPLC) that may affect reactivity. Propose standardized testing protocols for future studies .
Q. What methodologies ensure reproducibility in synthesizing high-purity this compound for kinetic studies?
- Methodological Answer : Adopt strict inert-atmosphere techniques (e.g., Schlenk line) to prevent oxidation. Characterize each batch with NMR, elemental analysis, and melting point determination. Share detailed synthetic protocols, including exact glassware setups and stirring rates, in open-access repositories. Collaborate with third-party labs for cross-validation .
Tables for Key Data
| Property | Analytical Method | Reference Values | Common Pitfalls |
|---|---|---|---|
| Melting Point | DSC | 120–125°C (decomp.) | Overheating causes decomposition |
| Solubility in DMF | Gravimetric Analysis | 45.2 g/100 mL at 25°C | Hygroscopic solvent alters results |
| Radical Half-Life (t₁/₂) | EPR Spectroscopy | 2.3 hrs at 80°C | Oxygen contamination skews data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
